Sulfamethazine (CAS 57-68-1), also known as sulfadimidine, is a synthetic broad-spectrum pyrimidine sulfonamide characterized by dimethyl substitution at the 4- and 6-positions of its pyrimidine ring [1]. As an amphoteric compound with two distinct pKa values (approximately 2.65 and 7.65), it exhibits highly pH-dependent solubility and speciation [2]. While its baseline aqueous solubility is relatively low (approximately 1.5 mg/mL at 29 °C), it demonstrates high solubility in polar organic solvents such as methanol and dimethyl sulfoxide, dictating specific handling and formulation protocols [1]. In industrial and scientific procurement contexts, sulfamethazine is primarily sourced as an active pharmaceutical ingredient (API) for extended-release veterinary formulations, a versatile precursor for solid-state crystal engineering, and a highly specific analytical standard for food safety and environmental monitoring workflows [2].
Substituting sulfamethazine with closely related in-class analogs, such as the unsubstituted sulfadiazine or the monomethylated sulfamerazine, fundamentally compromises pharmacokinetic predictability and analytical accuracy [1]. The dimethyl substitution on sulfamethazine's pyrimidine ring induces capacity-limited (dose-dependent) elimination kinetics that are absent in its closest analogs, resulting in a significantly prolonged biological half-life and distinct renal clearance rates [1]. Furthermore, its specific pKa of 7.65 dictates that it transitions to an anionic state at slightly alkaline pH, altering its binding affinity in solid-phase extraction (SPE) and its reactivity in advanced oxidation processes compared to analogs with different ionization thresholds [2]. Consequently, utilizing generic sulfonamides in residue testing calibration, degradation benchmarking, or sustained-release formulation development will yield invalid data and sub-optimal product performance.
In comparative in vivo models (porcine), sulfamethazine demonstrates a mean elimination half-life of 12.4 hours following intravenous administration [1]. In direct contrast, the monomethylated analog sulfamerazine exhibits a half-life of 4.3 hours, and the unsubstituted sulfadiazine exhibits 4.9 hours under identical conditions [1]. This nearly 3-fold extension is driven by the dimethyl substitution, which alters renal clearance and induces capacity-limited elimination [1].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | Sulfamethazine: 12.4 hours |
| Comparator Or Baseline | Sulfamerazine (4.3 hours) and Sulfadiazine (4.9 hours) |
| Quantified Difference | Approximately 2.8x longer elimination half-life for sulfamethazine. |
| Conditions | Intravenous administration in porcine models. |
Justifies the specific procurement of sulfamethazine for sustained-release veterinary formulations where extended dosing intervals are required.
Sulfamethazine possesses a unique structural flexibility that allows it to undergo co-former assisted amidine-to-imidine tautomerism during co-crystallization [1]. When processed with carboxylic acids (e.g., salicylic acid) or amides, the sulfonamide NH proton migrates to a pyrimidine nitrogen, facilitating robust hydrogen-bonded synthons [1]. This tautomeric shift lowers the Gibbs energy of formation (-5.7 to -7.7 kJ/mol for the salicylic acid co-crystal) and significantly enhances the dissolution profile compared to the free active pharmaceutical ingredient (API) [2].
| Evidence Dimension | Thermodynamic stability of solid forms |
| Target Compound Data | Sulfamethazine co-crystals (Imidine tautomer synthons) |
| Comparator Or Baseline | Free Sulfamethazine API (Amidine tautomer) |
| Quantified Difference | Gibbs energy of formation ranges from -5.7 to -7.7 kJ/mol, indicating high thermodynamic stability of the engineered co-crystal. |
| Conditions | Solvent-drop grinding and slow evaporation with carboxylic acid co-formers. |
Makes sulfamethazine a highly valuable precursor for materials scientists and formulators seeking to engineer solubility-enhanced solid forms.
Sulfamethazine exhibits highly solvent-dependent thermodynamic solubility, which is critical for analytical stock preparation. At 298.15 K, its mole fraction solubility in pure water is exceptionally low (x3 = 2.81 × 10^-5, approx. 1.5 mg/mL) [1]. However, in pure methanol, the mole fraction solubility increases to x3 = 2.01 × 10^-3, making it approximately 72 times more soluble in methanol than in water [1]. Maximum solubility is achieved in solvent systems closely matching its Hildebrand solubility parameter of 27.42 MPa^1/2[2].
| Evidence Dimension | Mole fraction solubility |
| Target Compound Data | Sulfamethazine in Methanol (x3 = 2.01 × 10^-3) |
| Comparator Or Baseline | Sulfamethazine in Water (x3 = 2.81 × 10^-5) |
| Quantified Difference | 72-fold increase in solubility in pure methanol compared to pure water at 298.15 K. |
| Conditions | Static equilibrium method at 298.15 K. |
Dictates the selection of methanol or DMSO over aqueous buffers when procuring and preparing high-concentration analytical stock solutions.
Due to its specific pKa2 of 7.4 to 7.65, sulfamethazine's ionization state is highly sensitive to physiological and environmental pH shifts [1]. In UV/H2O2 advanced oxidation processes, sulfamethazine degrades rapidly at acidic to neutral pH where it exists in cationic or neutral forms[1]. However, at pH > 7.65, it transitions to an anionic state, which significantly reduces its molar absorption coefficient and makes it highly resistant to UV degradation compared to lower pH baselines[1].
| Evidence Dimension | Degradation rate in UV/H2O2 processes |
| Target Compound Data | Sulfamethazine at pH > 7.65 (Anionic state) |
| Comparator Or Baseline | Sulfamethazine at pH < 7.4 (Neutral/cationic state) |
| Quantified Difference | Significant reduction in degradation rate under alkaline conditions due to lower molar absorption of the anionic form. |
| Conditions | Photochemical oxidation using UV/H2O2 process. |
Essential for environmental testing laboratories procuring sulfamethazine as a calibration standard for wastewater degradation assays, as pH strictly controls its stability.
Leveraging its 12.4-hour elimination half-life and capacity-limited elimination kinetics, sulfamethazine is the preferred API for sustained-release veterinary boluses (e.g., in porcine and bovine applications). Its pharmacokinetic profile allows for prolonged dosing intervals that cannot be achieved with shorter-acting analogs like sulfamerazine or sulfadiazine [1].
Due to its unique capacity for co-former assisted amidine-to-imidine tautomerism, sulfamethazine is an ideal model compound for solid-state formulators. It readily forms thermodynamically stable, hydrogen-bonded synthons with carboxylic acids and amides, allowing researchers to engineer custom dissolution profiles that overcome the API's inherent low aqueous solubility[2].
Sulfamethazine's specific pKa (7.65) and resulting pH-dependent speciation make it a critical analytical standard for evaluating Advanced Oxidation Processes (AOPs), such as UV/H2O2 wastewater treatment. Its distinct resistance to degradation in alkaline (anionic) states provides a precise benchmark for calibrating environmental recovery and degradation models [3].
The 72-fold difference in solubility between water and methanol dictates laboratory handling protocols. Analytical laboratories procuring sulfamethazine for LC-MS/MS residue testing must utilize methanol or DMSO for high-concentration stock solutions, ensuring complete dissolution before dilution into aqueous mobile phases [4].
Irritant;Health Hazard